

literature review on (S)-3-Boc-2-thiazolidinecarboxylic acid

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Compound of Interest

Compound Name: (S)-3-Boc-2-thiazolidinecarboxylic acid

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An In-depth Technical Guide to **(S)-3-Boc-2-thiazolidinecarboxylic Acid**: Synthesis, Characterization, and Application

Abstract

(S)-3-Boc-2-thiazolidinecarboxylic acid is a heterocyclic compound featuring a thiazolidine ring, an N-linked tert-butyloxycarbonyl (Boc) protecting group, and a carboxylic acid function at the C2 position. Its stereochemically defined structure makes it a valuable chiral building block for organic synthesis.^{[1][2]} This guide provides a comprehensive overview of its synthesis, spectroscopic profile, and core applications, particularly its utility as a constrained amino acid analogue in peptide synthesis and drug discovery. The methodologies are presented from the perspective of applied chemistry, emphasizing the rationale behind procedural choices and the integration of analytical validation at each stage.

Introduction to (S)-3-Boc-2-thiazolidinecarboxylic Acid

(S)-3-Boc-2-thiazolidinecarboxylic acid, identified by CAS number 891192-95-3, is a synthetic, non-canonical amino acid analogue.^{[3][4]} Its structure is notable for three key features:

- The Thiazolidine Ring: A five-membered saturated heterocycle containing sulfur and nitrogen atoms. This ring system imparts significant conformational rigidity compared to acyclic amino acids. In medicinal chemistry, thiazolidine scaffolds are present in a wide array of pharmacologically active compounds.[5]
- The (S)-Stereocenter at C2: The defined stereochemistry at the carbon atom bearing the carboxylic acid group makes this molecule a chiral building block, enabling the synthesis of enantiomerically pure target molecules.[2]
- The N-Boc Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[6] Its function is to temporarily mask the nucleophilicity of the ring nitrogen, preventing unwanted side reactions during subsequent chemical transformations, such as peptide coupling. Its stability in a wide range of conditions and its susceptibility to clean removal under specific acidic conditions are the primary reasons for its widespread use.[7]

Collectively, these features make **(S)-3-Boc-2-thiazolidinecarboxylic acid** a versatile intermediate for introducing unique structural constraints into peptides and other complex organic molecules, serving as a key scaffold for molecular modification in drug discovery.[8][9]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	891192-95-3	[3][4]
Molecular Formula	C ₉ H ₁₅ NO ₄ S	[4][10]
Molecular Weight	233.28 g/mol	[4][10]
Appearance	White to off-white solid/powder	[9]
Chirality	(S)-configuration at C2	[3]

Spectroscopic Characterization

Full structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral features are derived from the constituent functional groups.

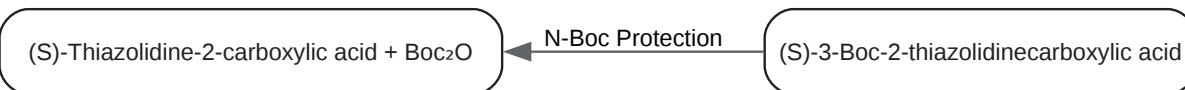
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm. The protons on the thiazolidine ring will appear as multiplets in the aliphatic region (approx. 3.0-5.0 ppm). The most downfield signal is typically the acidic proton of the carboxylic acid, which appears as a broad singlet near 12 δ, though its position is highly dependent on solvent and concentration.[11]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 δ range.[11] The carbonyl of the Boc group appears around 150-155 δ, while the quaternary carbon of the Boc group is found near 80 δ. The carbons of the thiazolidine ring will appear in the aliphatic region of the spectrum.
- Infrared (IR) Spectroscopy: IR spectroscopy is highly diagnostic for the carboxylic acid and carbamate functionalities. A very broad O–H stretching absorption is expected from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxylic acid typically appears around 1710 cm⁻¹, while the C=O stretch of the Boc group carbamate is observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[11]

Synthesis and Purification

While multiple synthetic routes to thiazolidine derivatives exist, the most direct and logical pathway to **(S)-3-Boc-2-thiazolidinecarboxylic acid** involves the N-protection of the corresponding unprotected amino acid analogue.

Retrosynthetic Analysis and Rationale

The retrosynthetic disconnection logically breaks the molecule down to (S)-thiazolidine-2-carboxylic acid and a Boc-group source, typically di-tert-butyl dicarbonate (Boc₂O). This approach is standard for N-Boc protection of amino acids. The choice of Boc₂O is driven by its high reactivity towards amines under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.



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Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: N-Boc Protection

This protocol describes a standard procedure for the N-Boc protection of an amino acid analogue. The causality of each step is critical for success. The base (e.g., NaOH or NaHCO₃) is required to deprotonate the amino group, rendering it nucleophilic for attack on the electrophilic carbonyl of Boc₂O. The use of a biphasic solvent system (e.g., dioxane/water or THF/water) ensures that both the organic-soluble Boc₂O and the water-soluble amino acid salt can react at the interface.

Materials:

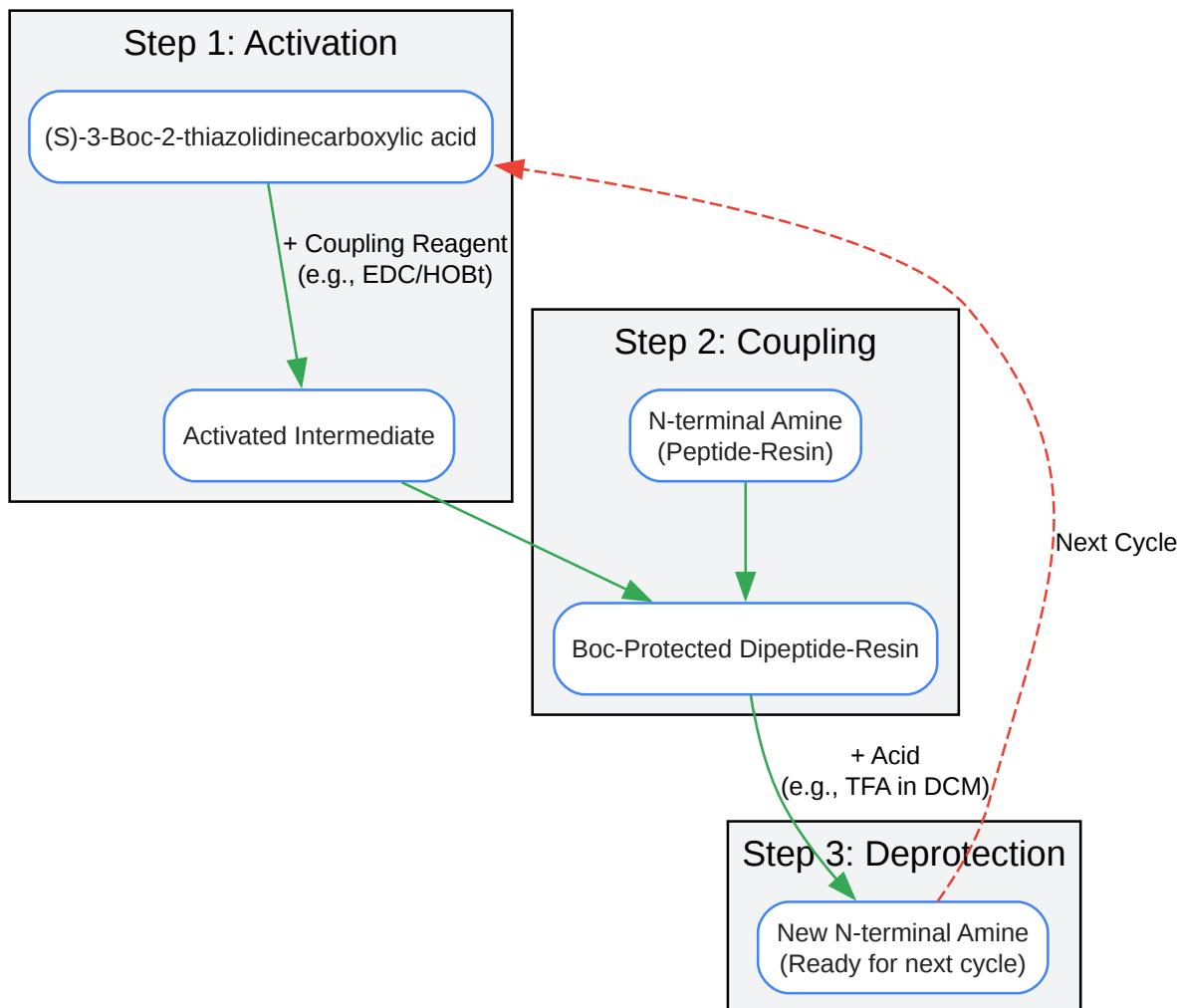
- (S)-Thiazolidine-2-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)
- Sodium hydroxide (NaOH, 1.05 equivalents)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Dissolution:** Dissolve (S)-thiazolidine-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water containing 1.05 equivalents of NaOH. Stir at 0 °C until a clear solution is obtained. **Rationale:** The base forms the sodium carboxylate salt, enhancing solubility, and deprotonates the secondary amine to create the active nucleophile.
- **Addition of Boc₂O:** To the stirred solution, add a solution of Boc₂O (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. **Rationale:** The extended reaction time ensures complete conversion. TLC provides a direct, qualitative measure of reaction completion.
- **Workup - Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
- **Workup - Aqueous Wash:** Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other non-polar impurities.
- **Workup - Acidification & Extraction:** Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate or form an oil. Extract the product into ethyl acetate (3x). **Rationale:** Acidification protonates the carboxylate, rendering the product less water-soluble and extractable into an organic solvent.
- **Drying and Concentration:** Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by silica gel column chromatography or recrystallization. The workflow below ensures the final product meets the required purity standards for subsequent applications.



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References

- 1. Portico [access.portico.org]
- 2. solutions.bocsci.com [solutions.bocsci.com]

- 3. Cas 891192-95-3,N-BOC-(S)-THIAZOLIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. 891192-95-3 CAS Manufactory [m.chemicalbook.com]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.com [targetmol.com]
- 9. chemimpex.com [chemimpex.com]
- 10. biocat.com [biocat.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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